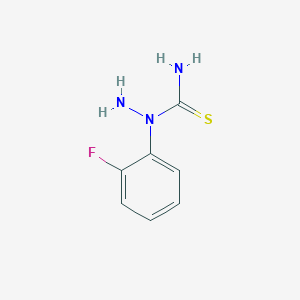
1-(2-Fluorophenyl)hydrazine-1-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluorophenyl)hydrazine-1-carbothioamide is a chemical compound known for its diverse applications in medicinal chemistry and material science. This compound is characterized by the presence of a fluorophenyl group attached to a hydrazine-carbothioamide moiety, which imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)hydrazine-1-carbothioamide typically involves the reaction of 2-fluoroaniline with carbon disulfide and hydrazine hydrate. The reaction is carried out in a solvent such as dimethylformamide (DMF) under basic conditions using sodium hydroxide. The mixture is stirred at room temperature for a few hours, followed by heating to 65°C to complete the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Fluorophenyl)hydrazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2-Fluorophenyl)hydrazine-1-carbothioamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 1-(2-Fluorophenyl)hydrazine-1-carbothioamide involves its interaction with molecular targets such as enzymes and receptors. For instance, in anticancer research, it targets the VEGFR-2 signaling pathway, inhibiting tumor angiogenesis and inducing apoptosis in cancer cells. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparaison Avec Des Composés Similaires
Hydrazine-1-carbothioamide derivatives: These compounds share a similar core structure but differ in the substituents attached to the hydrazine-carbothioamide moiety.
Thiosemicarbazones: These are structurally related compounds known for their antimicrobial and anticancer properties.
Uniqueness: 1-(2-Fluorophenyl)hydrazine-1-carbothioamide is unique due to the presence of the fluorophenyl group, which enhances its chemical stability and biological activity. This fluorine substitution often results in improved pharmacokinetic properties and increased binding affinity to molecular targets compared to non-fluorinated analogs .
Propriétés
Numéro CAS |
89521-95-9 |
|---|---|
Formule moléculaire |
C7H8FN3S |
Poids moléculaire |
185.22 g/mol |
Nom IUPAC |
1-amino-1-(2-fluorophenyl)thiourea |
InChI |
InChI=1S/C7H8FN3S/c8-5-3-1-2-4-6(5)11(10)7(9)12/h1-4H,10H2,(H2,9,12) |
Clé InChI |
WHKMCAKUCOPWPT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)N(C(=S)N)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


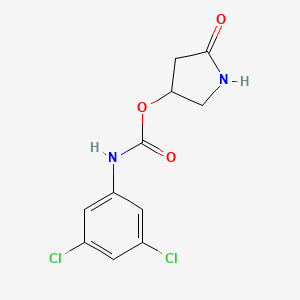
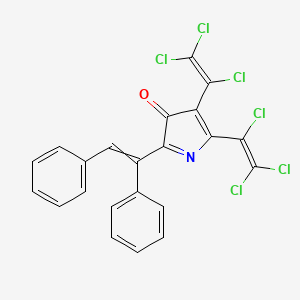
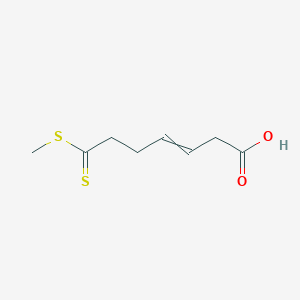
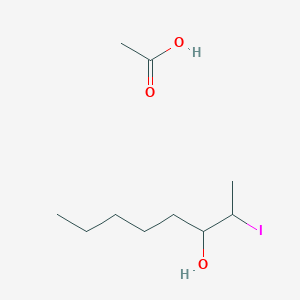
![1,3,5-Tris{[(trimethylsilyl)oxy]methyl}-1,3,5-triazinane](/img/structure/B14392275.png)
![3-{Phenyl[(prop-2-en-1-yl)oxy]methyl}pyridine](/img/structure/B14392279.png)
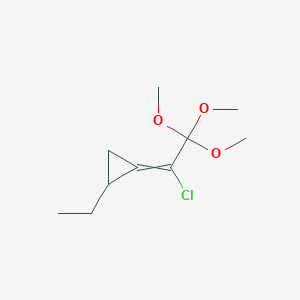
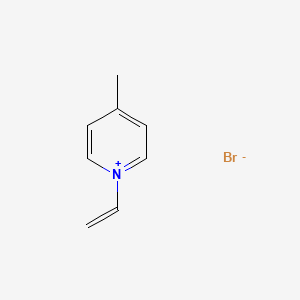
![N-[3-(2-Hydroxypropoxy)propyl]-2-methylprop-2-enamide](/img/structure/B14392308.png)
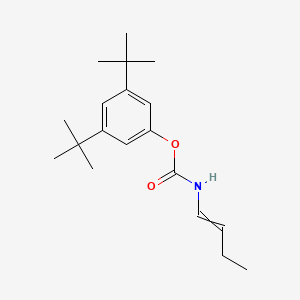
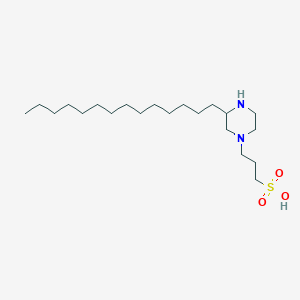
![2-[(Pyrazin-2-yl)sulfanyl]pyridin-3-amine](/img/structure/B14392338.png)
![3-{[(Benzyloxy)carbonyl]amino}-N-formyl-L-alanine](/img/structure/B14392341.png)

